![molecular formula C17H23NO4 B5791857 ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)
ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate, commonly known as EMBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EMBP is a piperidine derivative and is synthesized through a multi-step process involving the reaction of several chemical reagents.
Mechanism of Action
The mechanism of action of EMBP is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin neurotransmitter systems. EMBP has been shown to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the observed effects of EMBP on the central nervous system.
Biochemical and Physiological Effects
EMBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood, motivation, and cognitive function. EMBP has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
EMBP has several advantages and limitations for lab experiments. One of the main advantages is its ability to cross the blood-brain barrier, making it an effective tool for studying the central nervous system. EMBP is also relatively stable and can be stored for long periods without degradation. However, EMBP has limited solubility in water, making it difficult to administer in vivo. Additionally, EMBP has not been extensively studied for its potential side effects, making it important to exercise caution when using it in lab experiments.
Future Directions
For the study of EMBP include the development of EMBP derivatives with improved solubility and selectivity and the study of EMBP in animal models of neurological disorders.
Synthesis Methods
The synthesis of EMBP involves several steps that require the use of various chemical reagents. The first step involves the reaction of 4-methoxycarbonylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form EMBP. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
EMBP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. EMBP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
ethyl 1-[(4-methoxycarbonylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-22-17(20)15-8-10-18(11-9-15)12-13-4-6-14(7-5-13)16(19)21-2/h4-7,15H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDILUAZXZHHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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